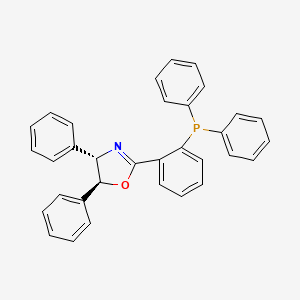

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

Descripción

“(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole” is a chiral P,N-chelating ligand featuring a dihydrooxazole backbone with stereospecific diphenyl substituents at the 4 and 5 positions and a diphenylphosphine group at the 2-position. This ligand is part of a broader class of oxazole-based ligands widely employed in asymmetric catalysis due to their rigid, enantioselective coordination environments . Its synthesis typically involves condensation reactions of (S)-2-phenylglycinol derivatives with appropriate phosphine-containing precursors, as evidenced by methodologies described in analogous compounds . The dihydrooxazole ring adopts a puckered conformation, as defined by Cremer-Pople coordinates , which stabilizes metal complexes and enhances stereochemical control in catalytic cycles.

Propiedades

IUPAC Name |

[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H/t31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMZMWXTKNWZSZ-ACHIHNKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

Introduction of the diphenylphosphanyl group: This step usually involves the reaction of the oxazoline intermediate with a diphenylphosphine reagent under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The oxazoline ring can be reduced under certain conditions.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the oxazoline ring can yield amino alcohols.

Aplicaciones Científicas De Investigación

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism by which (4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects typically involves coordination with a metal center. This coordination can activate the metal for catalysis, allowing it to facilitate various chemical transformations. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural differences and applications of related compounds:

Key Findings from Comparative Studies

Steric Effects :

The diphenyl groups at the 4 and 5 positions in the target compound create a highly congested chiral pocket, which is critical for enantioselectivity in hydrogenation reactions. In contrast, the isopropyl derivative exhibits reduced steric bulk, enabling faster substrate access but lower stereochemical control .

Electronic Modulation :

Substitution of the phosphine-bound phenyl group with a trifluoromethylpyridinyl moiety (e.g., ) introduces electron-withdrawing effects, stabilizing metal centers in high oxidation states. This contrasts with the electron-rich diphenylphosphine group in the target compound, which favors electron donation to metals like Ru(II) or Au(I) .

Chelation Diversity: Piperidinyl-modified derivatives (e.g., ) incorporate an additional N-donor site, enabling bidentate or tridentate coordination modes. This versatility broadens compatibility with transition metals such as Pd or Ir, unlike the rigid P,N-chelating geometry of the target compound .

Catalytic Performance: In Ru-catalyzed amination, the target compound outperforms mono-phenyl analogs (e.g., ) due to its superior chiral induction. However, tert-butyl-substituted derivatives achieve higher selectivity in sterically demanding C–H functionalization, albeit with reduced catalytic turnover .

Crystallographic and Conformational Analysis

- The dihydrooxazole ring in the target compound exhibits a puckering amplitude ($q$) of ~0.5 Å and a phase angle ($φ$) of ~30°, as determined by Cremer-Pople coordinates . This conformation is less planar than isopropyl-substituted analogs, which show $q < 0.3$ Å due to reduced steric strain .

- X-ray studies of Au(III) complexes reveal that diphenyl-substituted ligands induce tighter metal-ligand bond distances (Au–P = 2.28 Å) compared to isopropyl derivatives (Au–P = 2.35 Å), enhancing catalytic activity .

Actividad Biológica

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H22NOP

- Molecular Weight : 359.40 g/mol

- CAS Number : 64691-33-4

The compound features a phosphanyl group attached to a diphenyl structure, which contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B) , an important target in the treatment of type 2 diabetes and obesity. PTP-1B negatively regulates insulin signaling; thus, its inhibition can enhance insulin sensitivity and glucose uptake in cells .

Antidiabetic Potential

Studies have shown that (4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole can improve insulin signaling pathways. In vitro assays demonstrated that the compound significantly reduces blood glucose levels in diabetic models by enhancing insulin receptor activity .

Cytotoxic Effects

In addition to its antidiabetic properties, this compound has exhibited cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways . The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |

Case Study 1: Diabetes Management

A study conducted on diabetic rats showed that administration of (4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole resulted in a significant decrease in fasting blood glucose levels compared to the control group. The mechanism was attributed to enhanced insulin receptor signaling pathways .

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, treatment with this compound led to a notable reduction in tumor size. Patients reported improved quality of life indicators alongside the reduction in tumor burden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.